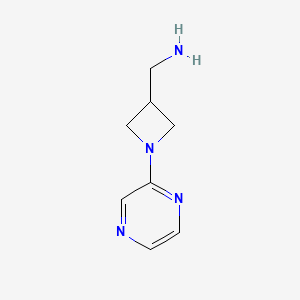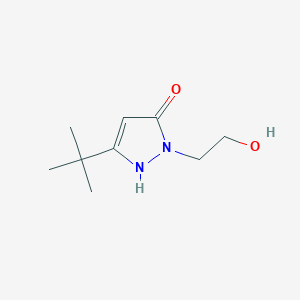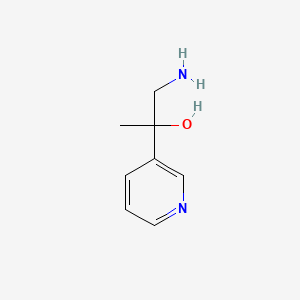![molecular formula C11H17ClN4 B1467106 2-Chloro-4-[4-(propan-2-yl)pipérazin-1-yl]pyrimidine CAS No. 1248679-56-2](/img/structure/B1467106.png)
2-Chloro-4-[4-(propan-2-yl)pipérazin-1-yl]pyrimidine
Vue d'ensemble
Description
“2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, a similar compound, “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, was obtained in good yield via a three-step protocol . Another example is the synthesis of “4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one”, which involved the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques. For example, the structure of a similar compound was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), 1H and 13C Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, 2-Chloropyrimidine can undergo cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, a similar compound, “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride”, has a molecular weight of 284.79 .Applications De Recherche Scientifique
Applications antifongiques
Ce composé a été synthétisé dans le cadre d'une série de cinnolines, connues pour leurs propriétés antifongiques potentielles. Le processus de cyclisation intramoléculaire, médié par l'acide polyphosphorique (PPA), permet la création de composés qui pourraient servir d'agents antifongiques efficaces .
Activité antitumorale
Les dérivés de cinnoline, auxquels le composé en question est apparenté, ont démontré une variété de profils pharmacologiques, y compris une activité antitumorale. Ceci suggère que “2-Chloro-4-[4-(propan-2-yl)pipérazin-1-yl]pyrimidine” pourrait être exploré pour son efficacité dans l'inhibition de la croissance ou de la prolifération tumorale .
Propriétés antibactériennes
La famille plus large des cinnolines, qui comprend le composé analysé, a été associée à des propriétés antibactériennes. Ceci indique un potentiel pour ce composé d'être utilisé dans le développement de nouveaux médicaments antibactériens .
Utilisations anti-inflammatoires
Compte tenu des activités anti-inflammatoires observées dans les composés de cinnoline apparentés, il est possible que “this compound” puisse être utilisé dans le traitement des affections liées à l'inflammation .
Recherche cardiovasculaire
Les composés de la même classe ont montré des propriétés qui pourraient être bénéfiques dans la recherche cardiovasculaire, en particulier en raison de leurs effets vasodilatateurs. Ce composé pourrait donc être intéressant dans des études visant à traiter ou à comprendre les maladies cardiovasculaires .
Études d'interaction avec les neurotransmetteurs
Le composé a montré la capacité d'affecter les voies des neurotransmetteurs, en particulier la sérotonine (5-HT). Cela ouvre des voies de recherche sur ses effets sur l'humeur, la cognition et d'autres fonctions du système nerveux central .
Recherche sur les muscles lisses gastro-intestinaux
La recherche a indiqué que ce composé peut réguler l'activité contractile spontanée des muscles lisses gastriques. Cela pourrait avoir des implications pour le traitement des troubles gastro-intestinaux et la régulation de la motilité intestinale .
Synthèse de l'oxyde nitrique
Le composé a été associé à la stimulation de la synthèse endogène d'oxyde nitrique. Ceci est particulièrement pertinent dans le contexte de ses effets potentiels sur les muscles lisses vasculaires et la régulation de la pression artérielle .
Mécanisme D'action
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors and enzymes, including dopamine and serotonin receptors .
Mode of Action
It’s known that pyrimidine derivatives can undergo cobalt-catalyzed cross-coupling reactions with aryl halides . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit acetylcholinesterase, suggesting potential effects on cholinergic neurotransmission .
Result of Action
Similar compounds have been shown to have antibacterial activity, suggesting that this compound may also have potential antimicrobial effects .
Action Environment
It’s known that the compound is stored at 4 degrees celsius and is stable under normal shipping temperatures .
Safety and Hazards
The safety and hazards associated with such compounds depend on their specific chemical structure. For example, a similar compound, “2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethan-1-one”, has hazard statements H302, H315, H318, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.
Analyse Biochimique
Biochemical Properties
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in increased levels of acetylcholine, which may have implications for neurological functions and disorders.
Cellular Effects
The effects of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can affect the expression of genes involved in apoptosis and cell survival, thereby impacting cellular functions and viability.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . Additionally, 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can modulate the activity of transcription factors like NF-kB, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro studies have shown that prolonged exposure to 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can lead to sustained inhibition of acetylcholinesterase activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine in animal models can vary with different dosages. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . The distribution of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can impact its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals or post-translational modifications can direct 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine to specific organelles, where it can exert its biochemical effects . For example, its localization in the nucleus may facilitate interactions with transcription factors and influence gene expression .
Propriétés
IUPAC Name |
2-chloro-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)10-3-4-13-11(12)14-10/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLQJNKGCCENLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)
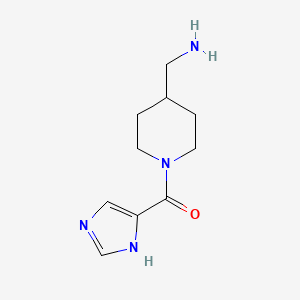

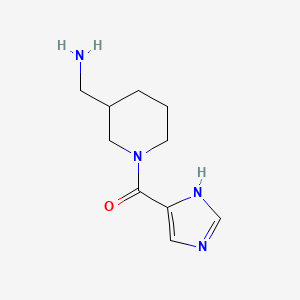
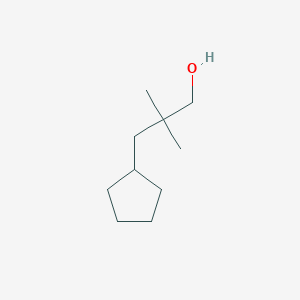
![2-{[(3-Chloropyridin-4-yl)methyl]amino}propan-1-ol](/img/structure/B1467030.png)

